trans-2-Aminocyclopentanol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

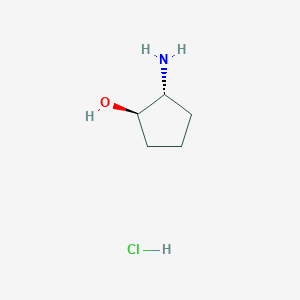

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68327-11-7 | |

| Record name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol that serves as a crucial building block in the asymmetric synthesis of a variety of pharmacologically active molecules. Its rigid cyclopentane scaffold and the stereochemical relationship between the amino and hydroxyl groups make it a valuable synthon for introducing chirality and functionality in drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of its various stereoisomers, with a focus on data relevant to researchers in drug discovery and development.

Physicochemical Properties

The properties of this compound can vary slightly depending on the specific stereoisomer. The most common commercially available forms are the (1R,2R) and (1S,2S) enantiomers, as well as the racemic mixture.

| Property | (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | General/Racemic this compound |

| CAS Number | 68327-11-7[1][2][3][4][5] | 68327-04-8[6][7] | 31775-67-4[8][9] |

| Molecular Formula | C₅H₁₂ClNO[1][4][6] | C₅H₁₂ClNO[6][7] | C₅H₁₂ClNO[8] |

| Molecular Weight | 137.61 g/mol [1][2][4][6] | 137.61 g/mol [6][7] | 137.61 g/mol [8] |

| Melting Point | 191-196 °C[3][8] | 155-160 °C[10] | 191-196 °C[8] |

| Appearance | White to off-white crystalline solid[10] | White crystalline solid[10] | Data not available |

| Solubility | Soluble in water and alcohol[10] | Soluble in water and alcohol[10] | Data not available |

| Storage | Store at 2-8°C under an inert atmosphere[3] | Store at 2-8°C under an inert atmosphere[11] | Store at 2-8°C under an inert atmosphere[8] |

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a key challenge and is crucial for its application in pharmaceutical synthesis. Several strategies have been developed, primarily involving the resolution of racemic mixtures or asymmetric synthesis.

General Synthetic Workflow

A common approach to obtaining enantiomerically pure trans-2-aminocyclopentanol involves the synthesis of a racemic mixture followed by chiral resolution.

Experimental Protocol: Resolution of Racemic trans-1,2-diaminocyclohexane (Illustrative Example)

Materials:

-

Racemic trans-1,2-diaminocyclohexane

-

L-(+)-Tartaric acid

-

Distilled water

-

Glacial acetic acid

-

Methanol

Procedure:

-

Dissolve L-(+)-tartaric acid in distilled water in a beaker with stirring.[12]

-

Slowly add the racemic mixture of cis- and trans-1,2-diaminocyclohexane to the tartaric acid solution. The addition rate should be controlled to manage the exothermic reaction, with the temperature reaching approximately 70°C.[12]

-

To the resulting solution, add glacial acetic acid at a rate that allows the temperature to reach 90°C.[12]

-

Cool the mixture in an ice bath for at least 2 hours to facilitate the precipitation of the diastereomeric salt.[12]

-

Collect the precipitate by vacuum filtration.[12]

-

Wash the filter cake with cold water and then with methanol.[12]

-

Dry the solid to yield the (R,R)-1,2-diammoniumcyclohexane mono-(+)-tartrate salt. The enantiomeric purity can be determined by converting a small sample to the corresponding bis-m-toluoyl amide for analysis.[12]

This procedure illustrates the general principles of classical resolution that can be adapted for the separation of enantiomers of trans-2-aminocyclopentanol.

Spectral Data

Detailed spectral data for this compound are not widely published. However, based on its structure, the following characteristic signals would be expected.

Expected ¹H NMR Signals (in D₂O):

-

Multiplets corresponding to the protons on the cyclopentane ring.

-

A multiplet for the proton attached to the carbon bearing the hydroxyl group (CH-OH).

-

A multiplet for the proton attached to the carbon bearing the amino group (CH-NH₃⁺).

Expected ¹³C NMR Signals (in D₂O):

-

Signals for the five carbon atoms of the cyclopentane ring. The carbons attached to the hydroxyl and amino groups would be shifted downfield compared to the other ring carbons.

Expected IR Spectral Bands (as KBr pellet):

-

A broad band in the region of 3200-3500 cm⁻¹ corresponding to the O-H and N-H stretching vibrations.

-

C-H stretching vibrations for the cyclopentane ring just below 3000 cm⁻¹.

-

C-N and C-O stretching vibrations in the fingerprint region (1000-1300 cm⁻¹).

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Its primary use is as a precursor to introduce specific stereochemistry into a target molecule, which is often critical for its biological activity and safety profile.

Role as a Chiral Ligand in Asymmetric Synthesis

Chiral amino alcohols are a well-established class of ligands for asymmetric catalysis. They are particularly effective in the enantioselective addition of organozinc reagents to aldehydes, a key reaction for forming chiral secondary alcohols.

Use in the Synthesis of Bioactive Molecules

Derivatives of trans-2-aminocyclopentanol have been incorporated into molecules with potential therapeutic applications, including antiviral and anticancer agents. The specific stereochemistry of the aminocyclopentanol moiety is often essential for the desired pharmacological effect.

Safety and Handling

This compound is considered harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important chiral building block for the pharmaceutical industry. Its value lies in its rigid stereochemical structure, which allows for the controlled introduction of chirality in the synthesis of complex drug molecules. While detailed synthetic protocols and direct biological activity data for the parent compound are not extensively documented in publicly available literature, its utility as a synthetic intermediate is well-established. Further research into novel synthetic routes and the potential biological activities of this compound and its simple derivatives could open new avenues for drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. (1R,2R)-trans-2-Aminocyclopentanol 97 68327-11-7 [sigmaaldrich.com]

- 3. Cas 68327-11-7,this compound | lookchem [lookchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sigma Aldrich (1R,2R)-Trans-2-Aminocyclopentanol Hydrochloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. WO2008072773A1 - Method for producing (1r,2r)-2-amino-1-cyclopentanol - Google Patents [patents.google.com]

- 9. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]

- 10. tandf.figshare.com [tandf.figshare.com]

- 11. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to trans-2-Aminocyclopentanol Hydrochloride

CAS Number: 68327-11-7 (for (1R,2R)-trans-isomer)

This technical guide provides an in-depth overview of trans-2-Aminocyclopentanol hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document outlines its chemical and physical properties, safety information, a detailed experimental protocol for its synthesis, and its primary applications in asymmetric synthesis.

Core Properties and Safety Data

This compound is a white to off-white crystalline solid. Its hydrochloride form enhances water solubility and stability, making it a convenient reagent for various synthetic applications. The (1R,2R) enantiomer is a common commercially available form.

Physicochemical Data

The quantitative properties of (1R,2R)-trans-2-Aminocyclopentanol hydrochloride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 68327-11-7 | [1][2] |

| Molecular Formula | C₅H₁₁NO · HCl (or C₅H₁₂ClNO) | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Melting Point | 191-196 °C (lit.) | [1][3] |

| Boiling Point | 220.9 °C at 760 mmHg | [1] |

| Flash Point | 87.4 °C | [1] |

| Appearance | White to light yellow/orange crystalline powder | [2][3] |

| Optical Rotation | [α]²⁰/D = -32 to -36° (c=1 in H₂O) | [2] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [1] |

Safety and Handling

Based on available safety data sheets, this compound presents moderate hazards.

| Hazard Statement | GHS Classification | Precautionary Measures |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help. |

| H315: Causes skin irritation | Skin irritation (Category 2) | Wear protective gloves. |

| H319: Causes serious eye irritation | Eye irritation (Category 2A) | Wear eye protection. |

Users should always consult the full Safety Data Sheet (SDS) before handling this chemical and use appropriate personal protective equipment (PPE), including safety goggles and gloves, in a well-ventilated area.[4][5]

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral building block or precursor to chiral ligands in asymmetric synthesis.[2] Its defined stereochemistry allows for the construction of complex, enantiomerically pure molecules, which is critical in the pharmaceutical industry where the stereoisomer of a drug can determine its efficacy and safety.

The diagram below illustrates the logical workflow of utilizing a chiral building block in the synthesis of a target molecule.

Experimental Protocols: Synthesis

An efficient and scalable method for producing highly enantioenriched this compound involves the catalytic asymmetric ring-opening of a meso-epoxide. The following protocol is based on the practical method developed by Jacobsen and co-workers.[6]

Multigram Synthesis of (1R,2R)-trans-2-Aminocyclopentanol Hydrochloride

This procedure details the enantioselective addition of a carbamate nucleophile to cyclopentene oxide, followed by deprotection to yield the final product.

The overall workflow is depicted below:

Materials and Reagents:

-

Cyclopentene oxide

-

Phenyl carbamate

-

Oligomeric (salen)Co–OTf catalyst

-

Anhydrous solvent (e.g., toluene or tert-butyl methyl ether)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl) solution

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Catalytic Ring-Opening:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add the oligomeric (salen)Co–OTf catalyst (1.0 mol%).

-

Add the appropriate anhydrous solvent, followed by phenyl carbamate (1.0 equivalent).

-

Cool the mixture to the optimized reaction temperature (e.g., 0 °C or room temperature, as determined by the specific catalyst system).

-

Add cyclopentene oxide (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to proceed for the required time, monitoring its completion by a suitable analytical method (e.g., TLC or GC).

-

-

Work-up and Deprotection:

-

Upon completion, quench the reaction and remove the solvent under reduced pressure.

-

Dissolve the crude residue in a suitable solvent and add an aqueous solution of sodium hydroxide to facilitate the basic deprotection of the carbamate group.

-

Stir the mixture vigorously until the deprotection is complete.

-

-

Isolation and Purification:

-

Perform an aqueous work-up to separate the crude amino alcohol. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Dissolve the crude trans-2-aminocyclopentanol in a minimal amount of a suitable solvent (e.g., isopropanol) and acidify with a solution of HCl to form the hydrochloride salt.

-

Induce crystallization by cooling. Collect the resulting crystals by filtration, wash with a cold solvent, and dry under vacuum to yield pure (1R,2R)-trans-2-Aminocyclopentanol hydrochloride with high enantiomeric excess (>99% ee).[6]

-

This technical guide serves as a foundational resource for understanding and utilizing this compound. For specific applications, further optimization of reaction conditions may be necessary. Always refer to primary literature and safety documentation for detailed and up-to-date information.

References

trans-2-Aminocyclopentanol hydrochloride molecular weight

An In-Depth Technical Guide to the Molecular Weight of trans-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular weight of this compound, a compound of interest in pharmaceutical research and organic synthesis. This document outlines the compound's chemical formula and presents a comprehensive breakdown of its molecular weight calculation based on the atomic weights of its constituent elements. All quantitative data is summarized for clarity, and a visual representation of the molecular weight derivation is provided.

Chemical Identity and Formula

This compound is a chiral amino alcohol used as a building block in the synthesis of various chemical entities.

Both chemical formulas represent the same compound, with the latter emphasizing the hydrochloride salt form. For the purpose of molecular weight calculation, the elemental composition is identical. The established molecular weight for this compound is 137.61 g/mol .[2][3][6][7][8]

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on the atomic weights of carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).

Table 1: Elemental Composition and Molecular Weight Calculation

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 137.610 |

Experimental Protocols

The molecular weight of a compound like this compound is typically confirmed using mass spectrometry.

Mass Spectrometry Protocol

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI) to generate protonated molecules [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion of the free base (C₅H₁₁NO), from which the mass of the hydrochloride salt can be inferred.

Visualizing Molecular Weight Calculation

The following diagram illustrates the logical relationship between the elemental composition and the final calculated molecular weight.

Caption: Derivation of Molecular Weight.

References

A Technical Guide to trans-2-Aminocyclopentanol Hydrochloride: A Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of trans-2-Aminocyclopentanol hydrochloride, a pivotal chiral intermediate in modern organic synthesis and pharmaceutical development. Its unique stereochemistry makes it a valuable building block for creating enantiomerically pure compounds, which is a critical aspect in the development of effective and safe therapeutic agents. This guide covers its chemical structure, physicochemical properties, a representative synthetic approach, and its applications in drug discovery, adhering to stringent technical documentation standards.

Chemical Structure and Physicochemical Properties

This compound is a chiral amino alcohol. The "trans" designation indicates that the amino (-NH2) and hydroxyl (-OH) groups are on opposite sides of the cyclopentane ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it easier to handle in laboratory settings. The (1R,2R) enantiomer is a commonly used configuration in asymmetric synthesis.

The key physicochemical properties of (1R,2R)-trans-2-Aminocyclopentanol hydrochloride are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (1R,2R)-2-aminocyclopentan-1-ol hydrochloride | [1] |

| Synonyms | (1R,2R)-2-Amino-1-hydroxycyclopentane hydrochloride, TRANS-(-)-2-AMINOCYCLOPENTANOL HYDROCHLORIDE | [1][2][3] |

| CAS Number | 68327-11-7 | [1][3][4] |

| Molecular Formula | C₅H₁₁NO · HCl (or C₅H₁₂ClNO) | [1][2][3] |

| Molecular Weight | 137.61 g/mol | [2][3][4] |

| Appearance | White to slightly yellow or orange crystalline powder | [3] |

| Melting Point | 179 - 181 °C or 191 - 196 °C (lit.) | [2][3] |

| Boiling Point | 220.9 °C at 760 mmHg | [2][5] |

| Optical Rotation | [α]20/D = -32 to -36° (c=1 in H₂O) | [3] |

| SMILES String | Cl.N[C@@H]1CCC[C@H]1O | |

| InChI Key | ZFSXKSSWYSZPGQ-TYSVMGFPSA-N | |

| Storage Conditions | Store at 2 - 8 °C under inert gas | [2][3] |

Role in Asymmetric Synthesis and Drug Development

This compound is highly valued in pharmaceutical research as a chiral building block.[3] Its primary application lies in asymmetric synthesis, where it facilitates the production of enantiomerically pure compounds.[3] This is crucial in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities.

Its utility has been demonstrated in the synthesis of various biologically active molecules and complex pharmaceutical intermediates.[3] For instance, aminocyclopentanol derivatives are key intermediates in the synthesis of antiviral drugs like Abacavir, which is used to treat HIV. The defined stereochemistry of the aminocyclopentanol core is essential for the drug's efficacy. It also serves as an intermediate in the development of drugs targeting neurological disorders.[3]

The logical workflow for utilizing this chiral building block in drug development is illustrated below.

Caption: Workflow of trans-2-Aminocyclopentanol HCl in drug development.

Experimental Protocols

Detailed experimental procedures involving this compound are often proprietary or specific to the target molecule being synthesized. However, a general protocol for its use as a synthetic intermediate involves the protection of its functional groups, followed by coupling reactions. A representative procedure for the deprotection of a related BOC-protected amino alcohol to its hydrochloride salt is described below, adapted from literature.[6]

Objective: To hydrolyze a tert-butyloxycarbonyl (BOC) protected aminocyclopentanol derivative to yield the corresponding aminocyclopentanol hydrochloride salt.

Materials:

-

tert-butyl protected (1S,4R)-4-hydroxycyclopent-2-en-1-yl)carbamate (or other BOC-protected aminocyclopentanol derivative)

-

Dilute Hydrochloric Acid (e.g., 3N HCl)

-

Methanol or other suitable organic solvent

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

pH paper or meter

Methodology:

-

Dissolution: Dissolve the BOC-protected aminocyclopentanol derivative in a suitable solvent like methanol in a round-bottom flask.

-

Acidification: While stirring, add dilute hydrochloric acid to the solution. The reaction is typically carried out at room temperature.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting material.

-

Reaction Quench & Solvent Removal: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. This step also removes excess HCl.

-

Isolation: The resulting solid residue is the desired aminocyclopentanol hydrochloride salt.[6] It can be further purified by recrystallization if necessary.

-

Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, Mass Spectrometry, and melting point analysis.

This deprotection is a common final step in syntheses where the amino group needs to be protected during previous reaction steps and is then liberated to yield the final hydrochloride salt.

Synthesis Pathway Overview

The synthesis of chiral aminocyclopentanols is a non-trivial process that often requires multiple steps involving stereoselective reactions or chiral resolution. One common conceptual approach starts from achiral precursors like cyclopentene oxide.

Caption: Conceptual overview of a synthetic route to the target compound.

This pathway illustrates the key challenges, namely the control of stereochemistry (trans vs. cis) and the separation of enantiomers to isolate the desired (1R,2R) product before its conversion to the hydrochloride salt. More advanced synthetic routes may employ asymmetric catalysis to directly favor the formation of the desired enantiomer.

References

Solubility Profile of trans-2-Aminocyclopentanol Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Aminocyclopentanol hydrochloride is a chiral amino alcohol derivative of significant interest in synthetic organic chemistry and drug development. Its utility as a chiral building block and ligand in asymmetric synthesis necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a logical workflow illustrating its application in chiral ligand synthesis.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and formulation development. For a salt like this compound, solubility is governed by the equilibrium between the solid crystal lattice and the solvated ions. The polarity of the solvent, its ability to form hydrogen bonds, and the temperature are key factors influencing this equilibrium. As an amine hydrochloride, it is anticipated to exhibit greater solubility in polar protic solvents that can effectively solvate both the ammonium and chloride ions.

Quantitative Solubility Data

| Solvent Class | Solvent | Expected Solubility | Notes |

| Polar Protic | Methanol | Likely Soluble | The hydroxyl group and the polarity of methanol can effectively solvate the ionic compound. |

| Ethanol | Likely Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. | |

| Water | Soluble | As a hydrochloride salt, it is expected to be soluble in water. | |

| Acetic Acid | Likely Soluble | The acidic nature of the solvent would favor the protonated amine. | |

| Polar Aprotic | Dimethylformamide (DMF) | Sparingly Soluble to Soluble | The high polarity of DMF may allow for some degree of dissolution. |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | Similar to DMF, the strong dipole moment of DMSO can aid in solvating the salt. | |

| Acetonitrile | Sparingly Soluble | Lower polarity compared to DMF and DMSO, suggesting lower solubility. | |

| Non-Polar | Toluene | Insoluble | The non-polar nature of toluene is not conducive to solvating ionic compounds. |

| Hexane | Insoluble | As a non-polar alkane, hexane is a poor solvent for polar salts. | |

| Dichloromethane | Sparingly Soluble | While considered non-polar, its ability to form weak hydrogen bonds may allow for minimal dissolution. | |

| Diethyl Ether | Insoluble | Low polarity and inability to effectively solvate ions suggest insolubility. |

Note: This table is based on chemical principles and data from analogous compounds. Experimental verification is required for precise quantitative values.

For a structurally related compound, trans-2-Aminocyclohexanol hydrochloride, a reported solubility is 25 mg/mL in a solution of 1N acetic acid in methanol.[1] This suggests that acidic, polar protic solvent systems are effective for this class of compounds.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of reaching equilibrium between the solid solute and the saturated solution.

Materials:

-

This compound

-

Selected organic solvent (analytical grade)

-

Scintillation vials or small test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Pipettes and syringes

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of known concentration of this compound in the chosen solvent. This will be used to generate a calibration curve.

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known aliquot of the supernatant (the saturated solution) without disturbing the solid pellet. Dilute the aliquot with a known volume of the solvent.

-

Quantification: Analyze the diluted sample using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound in the saturated solution.

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Logical Workflow: Application in Chiral Ligand Synthesis

This compound is a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The solubility of this starting material is a critical factor in the initial reaction setup. The following diagram illustrates a typical workflow for the synthesis of a chiral bisoxazoline (BOX) ligand, a common class of ligands derived from amino alcohols.

Caption: A logical workflow for the synthesis of a chiral ligand.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, an understanding of its chemical structure allows for reasoned predictions of its solubility behavior. The provided experimental protocol offers a robust method for determining precise solubility values, which are essential for its effective use in research and development. The role of this compound as a precursor in the synthesis of chiral ligands highlights the importance of its solubility in the practical application of asymmetric catalysis, a cornerstone of modern synthetic chemistry and drug discovery.

References

"trans-2-Aminocyclopentanol hydrochloride" stability and storage

An In-depth Technical Guide to the Stability and Storage of trans-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amino alcohol derivative used as a building block in pharmaceutical synthesis. Understanding its stability and establishing appropriate storage conditions are critical for maintaining its purity, and integrity, and ensuring the quality of subsequent manufacturing processes. This document provides a comprehensive technical overview of the recommended storage, potential degradation pathways, and methodologies for assessing the stability of this compound. While specific experimental stability data for this compound is limited in publicly available literature, this guide synthesizes information from supplier data sheets and established principles of pharmaceutical stability analysis to provide a robust framework for its handling and quality control.

Recommended Storage Conditions

The stability of this compound is contingent on proper storage. It is a hygroscopic solid, and its amino and hydroxyl groups are susceptible to atmospheric and environmental interactions. Based on consolidated data from various suppliers, the following conditions are recommended to maximize shelf life and prevent degradation.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale & Remarks |

| Temperature | 2°C to 8°C | Refrigeration minimizes the rate of potential degradation reactions. Some suppliers also indicate stability at room temperature, but cold storage is preferable for long-term preservation.[1][2][3] |

| Atmosphere | Under inert gas (Nitrogen or Argon) | The compound should be stored in an inert atmosphere to prevent oxidation of the amine and alcohol functional groups.[1][4] |

| Moisture | In a tightly sealed container in a dry place | The compound is noted to be sensitive to moisture and can easily absorb it.[1][5] A desiccator or dry box is recommended. |

| Light | Protected from light | Although specific photostability data is unavailable, it is standard practice to protect chemicals with reactive functional groups from light to prevent photolytic degradation. |

Chemical Stability Profile and Potential Degradation Pathways

The chemical structure of this compound, featuring a primary amine and a secondary alcohol on a cyclopentane ring, dictates its stability profile. The hydrochloride salt form generally enhances stability and improves handling characteristics compared to the free base. However, several degradation pathways can be hypothesized based on the functional groups present.

Potential Degradation Mechanisms:

-

Oxidation: The primary amine and secondary alcohol are susceptible to oxidation. The alcohol can be oxidized to the corresponding ketone, trans-2-aminocyclopentanone. The amine can undergo oxidation to form various nitrogenous impurities.

-

Hygroscopicity: As a salt, the compound readily absorbs water, which can lead to physical changes (e.g., clumping) and may facilitate hydrolytic or oxidative degradation.[1]

-

Thermal Stress: High temperatures can promote degradation, potentially leading to dehydration, cyclization, or polymerization, though specific thermal degradation products are not documented.[5]

-

Deamination/Dealkylation: Similar to other amino compounds, deamination could occur under harsh conditions, leading to the loss of the amino group.[6]

The logical workflow for assessing the stability of a chemical entity like this compound is depicted in the following diagram.

A hypothetical degradation pathway, focusing on oxidation, is presented below. This diagram illustrates the formation of a primary ketone degradant.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, a forced degradation study is required. This involves subjecting the compound to harsh conditions to accelerate decomposition and identify potential degradants, which is essential for developing a stability-indicating analytical method.

Forced Degradation Study Protocol

The objective is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method can detect and resolve the resulting impurities.

Table 2: General Conditions for Forced Degradation Studies

| Stress Condition | Reagent / Condition | Typical Duration | Remarks |

| Acid Hydrolysis | 0.1 M HCl in 1:1 Acetonitrile/Water | 24-72 hours at 60°C | Monitor for degradation. The ester-like nature is absent, but acid catalysis of other reactions is possible. |

| Base Hydrolysis | 0.1 M NaOH in 1:1 Acetonitrile/Water | 24-72 hours at 60°C | Amine and alcohol groups may show reactivity under strong basic conditions. |

| Oxidation | 3% H₂O₂ in 1:1 Acetonitrile/Water | 24 hours at Room Temp. | This is a critical test for the alcohol and amine functionalities.[3] |

| Thermal Degradation | Solid sample in oven | 48 hours at 80°C | Evaluates the intrinsic thermal stability of the solid-state material.[4] |

| Photostability | Solid sample exposed to ICH Q1B conditions | Per ICH Guidelines | Expose to cool white fluorescent and near-UV lamps. A dark control should be run in parallel. |

Stability-Indicating Analytical Method Protocol (HPLC-UV/MS)

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for polar amine compounds.

-

Instrumentation: HPLC with a Diode Array Detector (DAD) and a Mass Spectrometer (MS) detector.

-

Column: A polar-embedded or polar-endcapped C18 column (e.g., Waters Atlantis T3, Agilent Zorbax Extend-C18), 4.6 x 150 mm, 3.5 µm. These columns are designed to provide better retention and peak shape for polar analytes in highly aqueous mobile phases.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 5% B

-

5-25 min: 5% to 60% B

-

25-30 min: 60% to 95% B

-

30-35 min: Hold at 95% B

-

35-36 min: 95% to 5% B

-

36-45 min: Re-equilibrate at 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: DAD at 210 nm (as the molecule lacks a strong chromophore). MS detection in positive electrospray ionization (ESI+) mode to monitor the parent ion and potential degradants.

-

Sample Preparation: Dissolve the compound in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 0.5 mg/mL.

-

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (peak purity analysis of the parent peak in stressed samples), linearity, accuracy, precision, and robustness.

Conclusion

While quantitative stability data for this compound is not widely published, a comprehensive stability profile can be established through a systematic approach. The compound is sensitive to moisture and oxidation, necessitating storage under refrigerated, dry, and inert conditions. The provided experimental frameworks for forced degradation and the development of a stability-indicating HPLC-MS method offer a robust protocol for researchers and drug development professionals to ensure the quality and control the stability of this important chemical intermediate. Adherence to these guidelines will support the reliable use of this compound in research and manufacturing.

References

- 1. pharmtech.com [pharmtech.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 6. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

Spectroscopic Profile of trans-2-Aminocyclopentanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for trans-2-Aminocyclopentanol hydrochloride (CAS No: 68327-11-7), a chiral amine widely utilized as a building block in the synthesis of pharmaceutical compounds. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and experimental Mass Spectrometry (MS) data for the corresponding free base, trans-2-Aminocyclopentanol. Additionally, general experimental protocols for NMR, Infrared (IR), and MS spectroscopy are detailed to facilitate the acquisition of analogous data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO | [1][2] |

| Molecular Weight | 137.61 g/mol | [1][2] |

| Melting Point | 191-196 °C | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Predicted values | Predicted values | Predicted values |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Predicted values | Predicted values |

Note: The predicted data presented here should be used as a preliminary guide. Experimental verification is crucial for precise structural elucidation.

Mass Spectrometry (MS)

The following data corresponds to the gas chromatography-mass spectrometry (GC-MS) analysis of the free base, trans-2-Aminocyclopentanol. The mass spectrum provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern, aiding in its identification and structural analysis.

GC-MS Data for trans-2-Aminocyclopentanol

| m/z | Relative Intensity (%) | Possible Fragment |

| 101 | 5 | [M]+ (Molecular Ion) |

| 84 | 100 | [M-NH₃]+ |

| 56 | 85 | [C₄H₈]+ |

| 43 | 60 | [C₃H₇]+ |

Infrared (IR) Spectroscopy

Experimental IR spectral data for this compound is not publicly available. However, a typical IR spectrum of a secondary amino alcohol hydrochloride would exhibit characteristic absorption bands corresponding to various functional groups.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 (broad) | O-H | Stretching |

| 3200-3000 (broad) | N-H⁺ | Stretching |

| 2960-2850 | C-H (aliphatic) | Stretching |

| 1600-1500 | N-H | Bending |

| 1150-1050 | C-O | Stretching |

| 1100-1000 | C-N | Stretching |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for a small organic molecule like this compound. Instrument parameters and sample preparation may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12 ppm.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 220 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Nujol Mull: Grind the solid sample with a drop of Nujol (mineral oil) to form a paste, and then place it between two salt plates (e.g., NaCl or KBr).

-

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or salt plates with Nujol).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal.

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

The Aminocyclopentanol Core: A Journey from Discovery to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and development of aminocyclopentanol derivatives represent a significant advancement in medicinal chemistry, particularly in the realm of antiviral and anticancer therapeutics. These versatile carbocyclic scaffolds have been instrumental in the creation of nucleoside analogues with enhanced metabolic stability and potent biological activity. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of aminocyclopentanol derivatives, with a focus on their role as precursors to carbocyclic nucleosides.

A Historical Perspective: The Dawn of Carbocyclic Nucleosides

The impetus for the exploration of aminocyclopentanol derivatives arose from the discovery of naturally occurring carbocyclic nucleosides. These groundbreaking discoveries demonstrated that replacing the furanose oxygen of a traditional nucleoside with a methylene group could lead to compounds with significant biological activity and improved stability against enzymatic degradation.

A pivotal moment in this field was the isolation of Aristeromycin from Streptomyces citricolor in 1967. This discovery provided the first evidence of a naturally occurring carbocyclic adenosine analogue. Subsequently, in 1979, Neplanocin A , another carbocyclic nucleoside with a cyclopentene moiety, was discovered in a fermentation broth, further fueling interest in this class of compounds. These natural products exhibited potent antiviral and anticancer activities, establishing the aminocyclopentanol core as a crucial pharmacophore.

Inspired by these natural products, extensive research efforts were undertaken to synthesize novel carbocyclic nucleosides. A significant breakthrough came from the laboratory of Robert Vince, who reported the synthesis of Carbovir in 1988. Carbovir was the first carbocyclic nucleoside analogue to demonstrate potent activity against the human immunodeficiency virus (HIV) with low cytotoxicity. This discovery paved the way for the development of Abacavir , a cornerstone of antiretroviral therapy.

Synthetic Strategies: Crafting the Aminocyclopentanol Core

The synthesis of enantiomerically pure aminocyclopentanol derivatives is a critical challenge in the development of carbocyclic nucleosides. Various synthetic strategies have been developed to achieve high stereocontrol and efficiency. These can be broadly categorized into linear and convergent approaches.

-

Linear Approach: In this strategy, the heterocyclic base is constructed stepwise onto a pre-existing chiral aminocyclopentanol scaffold.

-

Convergent Approach: This method involves the coupling of a functionalized carbocyclic moiety with a pre-formed heterocyclic base.

Key Synthetic Intermediates and Methodologies

A variety of chiral building blocks and asymmetric synthetic methods have been employed to access specific stereoisomers of aminocyclopentanol.

Table 1: Selected Enantioselective Syntheses of Aminocyclopentanol Derivatives and Carbocyclic Nucleosides

| Starting Material | Target Compound/Intermediate | Key Reaction(s) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one | Carbovir | Ring-opening, condensation | >95 | Not Reported | [1] |

| L-phenylalanine derivative | α,α-disubstituted cyclopentene | N-heterocyclic carbene (NHC) catalyzed desymmetrization | 80 | >99 | [2] |

| Ynamide and aldehyde | β-hydroxy enamine | Catalytic asymmetric addition | 68-86 | 54-98 | [3] |

| Garner's aldehyde | (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid | Alkylidene carbene 1,5-CH insertion | 62-69 | High | [4] |

Experimental Protocols

Protocol 1: Synthesis of Carbovir from (1R)-(−)-2-azabicyclo[2.2.1]hept-5-en-3-one [1]

This protocol outlines a key transformation in a widely used synthesis of Carbovir.

Step 1: Protection of the Amino Group

-

Carbovir (1.66 mmol) is co-evaporated with anhydrous N,N-dimethylformamide (DMF) three times.

-

The residue is dissolved in DMF (8 mL).

-

N,N-dimethylformamide dimethyl acetal (8.24 mmol) is added to the solution.

-

The resulting solution is stirred overnight at room temperature.

Step 2: Synthesis of N2-Isobutyryl-5′-O-TBS-abacavir [1]

-

Compound 5 (858 µmol) is co-evaporated with anhydrous pyridine three times and then dissolved in anhydrous pyridine (5 mL).

-

The solution is cooled in an ice bath, and isobutyryl chloride (1.03 mmol) is added.

-

The ice bath is removed, and the reaction mixture is stirred for 1 hour at room temperature.

-

The reaction mixture is diluted with ethyl acetate (100 mL).

-

The organic layer is washed with saturated NaHCO3 (2 x 100 mL) and brine (1 x 100 mL), and then dried over Na2SO4.

-

The solvent is evaporated in vacuo to yield the product.

Mechanism of Action: Targeting Viral Replication

Aminocyclopentanol-derived carbocyclic nucleosides exert their therapeutic effects primarily by interfering with viral replication. Two key mechanisms of action have been elucidated: inhibition of reverse transcriptase and inhibition of S-adenosylhomocysteine (SAH) hydrolase.

Inhibition of HIV Reverse Transcriptase

Carbocyclic nucleosides like Abacavir are prodrugs that are intracellularly converted to their active triphosphate form. This active metabolite, carbovir triphosphate (CBV-TP), acts as a competitive inhibitor and a chain-terminating substrate for viral reverse transcriptase. By mimicking the natural deoxynucleoside triphosphates, CBV-TP is incorporated into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the carbocyclic ring prevents the formation of the next phosphodiester bond, leading to premature chain termination and halting viral replication.

References

- 1. mdpi.com [mdpi.com]

- 2. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safety and Handling of trans-2-Aminocyclopentanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the safety protocols and handling procedures for trans-2-Aminocyclopentanol hydrochloride. The information is compiled to ensure the safe use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is a chemical intermediate used in various synthetic applications, including the preparation of pharmaceutical compounds.[1] Accurate identification and understanding its physical properties are crucial for safe handling.

Table 1: Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (1S,2S)-trans-2-Aminocyclopentanol hydrochloride, (1R,2R)-rel-2-Aminocyclopentanol hydrochloride[2] |

| CAS Number | 68327-04-8[3][4], 68327-11-7[5][6] |

| Molecular Formula | C₅H₁₂ClNO[4][6] |

| Molecular Weight | 137.61 g/mol [4][6] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Melting Point | 180°C (lit.) | [6] |

| Boiling Point | 82°C/1mmHg (lit.) | [6] |

| Flash Point | -25°C (lit.) | [6] |

| Exact Mass | 137.0607417 Da | [4] |

| Topological Polar Surface Area | 46.3 Ų | [4] |

Hazard Identification and Classification

This compound is classified as harmful if swallowed. Appropriate precautions must be taken to avoid accidental ingestion.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

Hazard Pictogram:

Safe Handling and Storage Workflow

Proper handling and storage procedures are essential to minimize exposure and ensure laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[3] Wear suitable gloves.[7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid should be administered. The following diagram outlines the necessary steps for different routes of exposure.

Toxicological Information

The primary toxicological concern is acute oral toxicity.[3] There is limited data available for other toxicological endpoints.

Table 5: Summary of Toxicological Data

| Toxicity Endpoint | Result |

| Acute Oral Toxicity | Category 4, Harmful if swallowed[3] |

| Toxicity to fish | No data available[2][3][6] |

| Toxicity to daphnia and other aquatic invertebrates | No data available[2][3][6] |

| Toxicity to algae | No data available[2][3][6] |

Experimental Protocols: Detailed experimental protocols for the cited toxicity studies are not publicly available in the referenced safety data sheets. The GHS classification is based on aggregated data from notifications to the ECHA C&L Inventory.[4]

Fire-Fighting Measures and Stability

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

Stability and Reactivity:

-

Reactivity: No data available.[3]

-

Chemical Stability: No data available.[3]

-

Possibility of Hazardous Reactions: No data available.[3]

-

Conditions to Avoid: No data available.[3]

-

Incompatible Materials: No data available.[3]

-

Hazardous Decomposition Products: No data available.[3]

Ecological Information

There is no available data on the ecological effects of this compound.[3][6] Therefore, release into the environment should be avoided.

Table 6: Ecological Data

| Endpoint | Result |

| Persistence and Degradability | No data available[3][6] |

| Bioaccumulative Potential | No data available[3][6] |

| Mobility in Soil | No data available[3][6] |

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Users should always consult the most current SDS for this compound before handling the material. All personnel handling this chemical should be adequately trained in its safe use and emergency procedures.

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. (1S,2S)-2-aminocyclopentan-1-ol hydrochloride | C5H12ClNO | CID 16211106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

- 7. chembk.com [chembk.com]

Commercial Availability and Synthetic Applications of Enantiomerically Pure trans-2-Aminocyclopentanol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure trans-2-Aminocyclopentanol hydrochloride. Furthermore, it details a representative experimental protocol for its application in the synthesis of chiral ligands, a crucial aspect of asymmetric catalysis in drug development and fine chemical synthesis.

Commercial Availability

Enantiomerically pure this compound, a valuable chiral building block, is commercially available from various suppliers in both (1R,2R) and (1S,2S) configurations. The following table summarizes the availability and key specifications from a selection of vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Enantiomer | Supplier | CAS Number | Purity/Enantiomeric Excess (ee) |

| (1R,2R)-trans-2-Aminocyclopentanol hydrochloride | Sigma-Aldrich | 68327-11-7 | ≥97% (GC), ee: ≥97.0% (GC)[1] |

| Chem-Impex | 68327-11-7 | ≥98% (Assay by titration)[2] | |

| Santa Cruz Biotechnology | 68327-11-7 | ≥99%[3] | |

| TCI America | 68327-11-7 | >98.0% (T) | |

| Fisher Scientific | 68327-11-7 | ≥96.5% (GC); 97%[4] | |

| (1S,2S)-trans-2-Aminocyclopentanol hydrochloride | Amerigo Scientific | 68327-04-8 | ≥98.0% (TLC)[5] |

| Santa Cruz Biotechnology | 68327-04-8 | ≥99%[6] | |

| Advanced ChemBlocks Inc. | 68327-04-8 | 97%[] | |

| Pure Chemistry Scientific Inc. | 68327-04-8 | 96%[8] | |

| Strem Chemicals | 68327-04-8 | 98% |

Applications in Asymmetric Synthesis

This compound serves as a critical precursor for the synthesis of chiral ligands, auxiliaries, and catalysts.[2][9] These, in turn, are employed in a wide array of asymmetric transformations, enabling the stereoselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). A prominent application is in the preparation of chiral bis(oxazoline) ligands, which are highly effective in various metal-catalyzed asymmetric reactions.

Experimental Protocol: Synthesis of a Chiral Bis(oxazoline) Ligand

The following is a representative, detailed protocol for the synthesis of a chiral bis(oxazoline) ligand, adapted from established procedures for similar chiral amino alcohols. This two-step process involves the formation of a bis(amide) intermediate followed by cyclization to the desired bis(oxazoline).

Note: This protocol is a general guideline. Optimization of reaction conditions (e.g., temperature, reaction time, and purification methods) may be necessary for this compound.

Step 1: Synthesis of the Bis(amide) Intermediate

This step involves the condensation of two equivalents of enantiomerically pure trans-2-aminocyclopentanol with a dicarboxylic acid derivative, such as diethyl malonimidate dihydrochloride.

Materials:

-

Enantiomerically pure this compound (e.g., (1R,2R)- or (1S,2S)-enantiomer)

-

Diethyl malonimidate dihydrochloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

Procedure:

-

To a solution of this compound (2.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add triethylamine (2.5 equivalents) at 0 °C. Stir the mixture for 15-20 minutes.

-

Add diethyl malonimidate dihydrochloride (1.0 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude bis(amide) intermediate.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure bis(amide).

Step 2: Cyclization to the Bis(oxazoline) Ligand

The bis(amide) intermediate is then cyclized to form the final bis(oxazoline) ligand. This can be achieved using a variety of dehydrating agents or catalysts.

Materials:

-

Bis(amide) intermediate from Step 1

-

Thionyl chloride (SOCl₂) or other dehydrating agent (e.g., Burgess reagent)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

Procedure:

-

Dissolve the bis(amide) intermediate (1.0 equivalent) in an anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C and slowly add thionyl chloride (2.2 equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude bis(oxazoline) ligand.

-

Purify the crude product by column chromatography on silica gel to yield the final chiral bis(oxazoline) ligand.

Visualizations

Experimental Workflow: Synthesis of a Chiral Bis(oxazoline) Ligand

The following diagram illustrates the general workflow for the synthesis of a chiral bis(oxazoline) ligand from this compound.

Caption: Synthetic workflow for a chiral bis(oxazoline) ligand.

Logical Relationship: Application in Asymmetric Catalysis

This diagram illustrates the role of the synthesized chiral ligand in a typical asymmetric catalytic cycle.

References

- 1. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride price & availability - MOLBASE [molbase.com]

- 2. echemi.com [echemi.com]

- 3. trans-(1R,2R)-2-Aminocyclopentanol hydrochloride | 31775-67-4 [chemicalbook.com]

- 4. (1S,2S)-trans-2-Aminocyclopentanol hydrochloride (≥98.0% (TLC)) - Amerigo Scientific [amerigoscientific.com]

- 5. Sigma Aldrich (1R,2R)-Trans-2-Aminocyclopentanol Hydrochloride 25 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 6. Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. chemimpex.com [chemimpex.com]

Methodological & Application

Synthesis of Enantiomerically Pure trans-2-Aminocyclopentanol Hydrochloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically pure trans-2-Aminocyclopentanol hydrochloride. This chiral amino alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. The described methodology involves the preparation of a racemic mixture of trans-2-aminocyclopentanol, followed by chiral resolution to isolate the desired enantiomer and subsequent conversion to its hydrochloride salt for improved stability and handling.

Overview of the Synthetic Pathway

The synthesis of enantiomerically pure this compound is achieved through a multi-step process. The overall workflow begins with the formation of a racemic mixture of the target amino alcohol, which is then subjected to chiral resolution using a resolving agent. The desired enantiomer is isolated and subsequently converted to its hydrochloride salt.

Figure 1: Overall synthetic workflow for enantiomerically pure this compound.

Quantitative Data Summary

| Step | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1. Racemic Synthesis | Racemic trans-2-Aminocyclopentanol | 70-85% | Not Applicable (Racemic) |

| 2. Chiral Resolution & Salt Isolation | Diastereomerically Pure Tartrate Salt | 75-85% | >97% |

| 3. Liberation of Free Amine | Enantiomerically Pure trans-2-Aminocyclopentanol | 90-95% | >97% |

| 4. Hydrochloride Salt Formation | This compound | >95% | >97% |

Experimental Protocols

Synthesis of Racemic trans-2-Aminocyclopentanol

This procedure details the synthesis of the racemic precursor from cyclopentene oxide.

Figure 2: Workflow for the synthesis of racemic trans-2-Aminocyclopentanol.

Materials:

-

Cyclopentene oxide

-

Aqueous ammonia (28-30%)

-

Deionized water

Equipment:

-

Autoclave or a sealed pressure vessel

-

Round-bottom flask

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a suitable pressure vessel, combine cyclopentene oxide (1.0 eq) and a 5-10 fold molar excess of aqueous ammonia.

-

Seal the vessel and heat the mixture to 100-120 °C for 8-12 hours. The pressure will increase during the reaction.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.

-

Transfer the reaction mixture to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator to remove most of the water and excess ammonia.

-

The crude product is then purified by vacuum distillation to yield racemic trans-2-aminocyclopentanol as a colorless oil.

Chiral Resolution of trans-2-Aminocyclopentanol

This protocol describes the separation of the racemic mixture using L-(+)-tartaric acid.[2][3]

Figure 3: Workflow for the chiral resolution of trans-2-Aminocyclopentanol.

Materials:

-

Racemic trans-2-aminocyclopentanol

-

L-(+)-tartaric acid

-

Methanol, anhydrous

Equipment:

-

Erlenmeyer flask

-

Stirring plate

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Dissolve L-(+)-tartaric acid (0.5 eq relative to the racemic amine) in a minimal amount of warm methanol in an Erlenmeyer flask.

-

In a separate flask, dissolve the racemic trans-2-aminocyclopentanol (1.0 eq) in a small amount of methanol.

-

Slowly add the amine solution to the tartaric acid solution with gentle stirring.

-

Allow the resulting solution to cool to room temperature and stand undisturbed for several hours to initiate crystallization. For complete crystallization, the flask can be placed in an ice bath or refrigerated overnight.

-

Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold methanol to remove the more soluble diastereomer.

-

Dry the crystals under vacuum to obtain the diastereomerically pure tartrate salt of (1S,2S)-trans-2-aminocyclopentanol.

Liberation of Enantiomerically Pure trans-2-Aminocyclopentanol

This protocol describes the recovery of the free amine from its tartrate salt.[2][3]

Procedure:

-

Dissolve the diastereomerically pure tartrate salt in a minimal amount of deionized water.

-

Cool the solution in an ice bath and add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise with stirring until the pH of the solution is >12.

-

Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure (1S,2S)-trans-2-aminocyclopentanol.

Formation of this compound

This final step converts the enantiomerically pure free amine into its stable hydrochloride salt.[4]

Procedure:

-

Dissolve the enantiomerically pure trans-2-aminocyclopentanol in a minimal amount of a suitable anhydrous solvent such as isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in isopropanol (or bubble anhydrous HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, (1S,2S)-trans-2-aminocyclopentanol hydrochloride, as a white crystalline solid.[5]

References

- 1. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8 | Benchchem [benchchem.com]

- 5. chembk.com [chembk.com]

Application Notes and Protocols for the Chemoenzymatic Synthesis of trans-2-Aminocyclopentanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the chemoenzymatic synthesis of optically active trans-2-aminocyclopentanol derivatives. This class of compounds serves as crucial chiral building blocks in the pharmaceutical industry, particularly in the synthesis of antiviral agents like carbocyclic nucleosides. The protocols focus on the widely employed method of lipase-catalyzed kinetic resolution, which offers high enantioselectivity under mild reaction conditions.

Introduction

Chiral trans-2-aminocyclopentanol derivatives are valuable synthons for the asymmetric synthesis of various biologically active molecules. Their rigid cyclopentane core and vicinal amino and hydroxyl functional groups make them ideal precursors for nucleoside analogs, where the furanose sugar ring is replaced by a cyclopentane moiety. These carbocyclic nucleosides often exhibit enhanced metabolic stability and can act as potent antiviral agents.[1][2] The chemoenzymatic approach, specifically utilizing lipases for kinetic resolution, is a powerful strategy to obtain enantiomerically pure forms of these derivatives.[3][4]

Key Concepts in Chemoenzymatic Synthesis

The core of this methodology lies in the enantioselective acylation of a racemic mixture of trans-2-aminocyclopentanol derivatives catalyzed by a lipase. The enzyme preferentially acylates one enantiomer, leaving the other enantiomer unreacted. This allows for the separation of the acylated and unacylated forms, yielding both enantiomers of the desired compound with high optical purity.

The efficiency of this kinetic resolution is determined by the enzyme's enantioselectivity, which is quantified by the enantiomeric ratio (E). A high E value signifies a significant difference in the reaction rates for the two enantiomers, leading to a more effective separation.[3]

Data Presentation: Lipase-Catalyzed Kinetic Resolution

The following tables summarize quantitative data from various studies on the lipase-catalyzed kinetic resolution of aminocycloalkane derivatives, providing a comparative overview of the efficiency of different enzymes and reaction conditions.

Table 1: Comparison of Enantioselectivity (E) and Conversion in the Lipase-Catalyzed N-Acylation of Aminocycloalkanecarboxamides [4]

| Substrate | Enzyme | Time (h) | Conversion (%) | ee of Unreacted Substrate (%) | ee of Product (%) | Enantiomeric Ratio (E) |

| cis-2-Aminocyclopentanecarboxamide | CAL-B | 5 | 50 | 99 | >99 | >200 |

| trans-2-Aminocyclopentanecarboxamide | CAL-B | 5 | 50 | 99 | >99 | >200 |

| trans-2-Aminocyclopentanecarboxamide | Lipase PS | 2 | 38 | 50 | 81 | 16 ± 2 |

| trans-2-Aminocyclohexanecarboxamide | CAL-B | 2 | 47 | 88 | >99 | >200 |

Table 2: Lipase-Catalyzed Kinetic Resolution of 2-Substituted Cycloalkanols via Asymmetric Acylation [5]

| Substrate | Enzyme | Acylating Agent | Solvent | Enantioselectivity (E) |

| trans-2-Dialkylaminomethylcyclopentanol | Novozym 435 (CAL-B) | Vinyl Acetate | Diethyl Ether | >200 |

| trans-2-Dialkylaminomethylcyclopentanol | Lipase PS | Vinyl Acetate | Diethyl Ether | >200 |

| cis-2-Dialkylaminomethylcyclopentanol | Novozym 435 (CAL-B) | Vinyl Acetate | Diisopropyl Ether | >200 |

| cis-2-Dialkylaminomethylcyclopentanol | Lipase PS | Vinyl Acetate | Diisopropyl Ether | >200 |

Experimental Protocols

The following are generalized protocols for the chemoenzymatic resolution of trans-2-aminocyclopentanol derivatives based on common literature procedures.[4][5] Researchers should optimize these conditions for their specific substrate and desired outcome.

Protocol 1: Lipase-Catalyzed N-Acylation of rac-trans-2-Aminocyclopentanecarboxamide

Materials:

-

rac-trans-2-aminocyclopentanecarboxamide

-

Candida antarctica lipase B (CAL-B, e.g., Novozym 435)

-

2,2,2-Trifluoroethyl butanoate (acylating agent)

-

tert-Butyl methyl ether (TBME)

-

tert-Amyl alcohol (TAA)

-

Magnetic stirrer and heating plate

-

Reaction vessel

-

Standard laboratory glassware for work-up and purification

-

Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

-

Prepare a 1:1 (v/v) solvent mixture of TBME and TAA.

-

In a suitable reaction vessel, dissolve rac-trans-2-aminocyclopentanecarboxamide to a final concentration of 0.05 M in the solvent mixture.

-

Add 2,2,2-trifluoroethyl butanoate to a final concentration of 0.1 M.

-

Add CAL-B to a final concentration of 50 mg/mL.

-

Stir the reaction mixture at 48 °C.

-

Monitor the reaction progress by periodically taking samples and analyzing for conversion and enantiomeric excess of both the unreacted substrate and the acylated product using an appropriate chiral chromatography method.

-

Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the enzyme.

-

Concentrate the filtrate under reduced pressure.

-

Purify the unreacted amine and the acylated product by column chromatography.

Protocol 2: Lipase-Catalyzed O-Acylation of rac-trans-2-(N,N-dialkylamino)cyclopentanol

Materials:

-

rac-trans-2-(N,N-dialkylamino)cyclopentanol

-

Lipase from Pseudomonas cepacia (Lipase PS) or Candida antarctica lipase B (CAL-B)

-

Vinyl acetate (acylating agent)

-

Diethyl ether or diisopropyl ether (solvent)

-

Magnetic stirrer

-

Reaction vessel

-

Standard laboratory glassware for work-up and purification

-

Analytical equipment for determining conversion and enantiomeric excess (e.g., chiral HPLC or GC)

Procedure:

-

In a suitable reaction vessel, dissolve the racemic amino alcohol in the chosen solvent (diethyl ether or diisopropyl ether).

-

Add vinyl acetate as the acylating agent.

-

Add the selected lipase (Lipase PS or CAL-B).

-

Stir the mixture at room temperature.

-

Monitor the reaction progress for conversion and enantiomeric excess.

-

When the conversion approaches 50%, terminate the reaction by removing the enzyme via filtration.

-